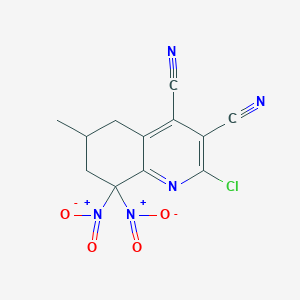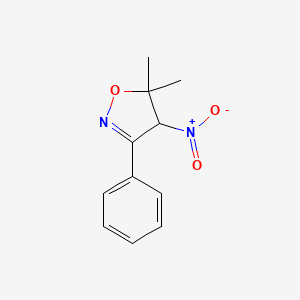![molecular formula C16H13F3N6OS B14942658 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942658.png)
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The pyrazole derivative is then reacted with an azide compound to form the triazole ring via a cycloaddition reaction.
Formation of the Thiadiazole Ring: The triazole derivative undergoes further reaction with a thiocarbonyl compound to form the thiadiazole ring.
Etherification: The final step involves the reaction of the triazole-thiadiazole intermediate with a trifluoromethyl ether reagent under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether
- 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl ethyl ether
Uniqueness
The presence of the trifluoromethyl ether group in 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its methyl and ethyl ether analogs. This makes it a valuable compound for drug development and materials science applications.
特性
分子式 |
C16H13F3N6OS |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
6-(2,5-dimethylpyrazol-3-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13F3N6OS/c1-9-7-11(24(2)22-9)14-23-25-13(20-21-15(25)27-14)8-10-5-3-4-6-12(10)26-16(17,18)19/h3-7H,8H2,1-2H3 |
InChIキー |
QGKWKUUXVJSWFO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)
![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)

![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14942651.png)
![Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate](/img/structure/B14942657.png)
